Product packaging for Cyclohexylideneacetonitrile(Cat. No.:CAS No. 4435-18-1)

Cyclohexylideneacetonitrile

Cat. No.: B1615479
CAS No.: 4435-18-1
M. Wt: 121.18 g/mol
InChI Key: VLRQRRQHXZCEDL-UHFFFAOYSA-N
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Description

Cyclohexylideneacetonitrile (CAS 4435-18-1) is an organic compound with the molecular formula C8H11N and a molecular weight of 121.18 g/mol . It serves as a versatile α,β-unsaturated nitrile building block in organic synthesis. The compound can be efficiently synthesized through a base-catalyzed condensation reaction between cyclohexanone and acetonitrile . This method yields a mixture of isomers, from which the pure α,β-unsaturated isomer can be isolated . Beyond its utility in synthetic chemistry, this compound and its derivatives are significant in natural product and medicinal research. These compounds have been isolated from plant species such as the mangrove Bruguiera gymnorrhiza and Cocculus laurifolius . Notably, scientific investigations have revealed that natural this compound derivatives exhibit promising anti-hepatitis B virus (HBV) activity, with studies reporting EC50 values as low as 5.1 ± 0.2 μg/mL, highlighting their value in pharmacological research . The compound is also a subject of process research, as evidenced by patents covering its dimerization and the subsequent hydrogenation of the resulting dinitrile . From an analytical perspective, this compound can be analyzed using reverse-phase (RP) HPLC methods, supporting its purification and quality control in a research setting . This combination of synthetic utility and bioactive potential makes this compound a valuable compound for research applications in organic chemistry, natural product isolation, and antiviral investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N B1615479 Cyclohexylideneacetonitrile CAS No. 4435-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylideneacetonitrile
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InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h6H,1-5H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VLRQRRQHXZCEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC#N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11N
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DSSTOX Substance ID

DTXSID9063459
Record name Acetonitrile, cyclohexylidene-
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Molecular Weight

121.18 g/mol
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CAS No.

4435-18-1
Record name Cyclohexylideneacetonitrile
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Record name Cyclohexylideneacetonitrile
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Record name Cyclohexylideneacetonitrile
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Record name Acetonitrile, 2-cyclohexylidene-
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Advanced Synthetic Methodologies for Cyclohexylideneacetonitrile

Classical Condensation Reactions and Refinements

The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is a fundamental method for synthesizing cyclohexylideneacetonitrile. sigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, typically followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

Base-Mediated Condensation of Cyclohexanone (B45756) with Acetonitrile (B52724)

A prevalent method for synthesizing this compound involves the direct condensation of cyclohexanone with acetonitrile, mediated by a base. orgsyn.orgorgsyn.org This approach is valued for its simplicity and use of inexpensive reagents. orgsyn.org

Potassium hydroxide (B78521) (KOH) is a commonly used base in this condensation. orgsyn.orgmaxwellsci.com Its primary role is to deprotonate acetonitrile, which is a relatively weak acid. orgsyn.orgorgsyn.org This deprotonation generates a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. orgsyn.orgiitk.ac.inlibretexts.org The use of a relatively weak base like KOH is a key aspect of this direct synthesis method. orgsyn.org

The reaction proceeds through a cyanohydrin (or hydroxynitrile) intermediate. orgsyn.orgwikipedia.orglibretexts.org After the initial nucleophilic attack by the acetonitrile carbanion on the cyclohexanone carbonyl, a tetrahedral alkoxide intermediate is formed. libretexts.org This intermediate is then protonated, often by the acetonitrile solvent or trace water, to form the cyanohydrin. orgsyn.orglibretexts.org

Cyanohydrins are compounds containing both a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom. wikipedia.orglibretexts.org In the synthesis of this compound, the cyanohydrin intermediate is not typically isolated but is dehydrated in situ to form the final α,β-unsaturated nitrile product. orgsyn.orgwikipedia.org This dehydration step is crucial for the formation of the double bond. sigmaaldrich.com

The condensation of cyclohexanone and acetonitrile can result in a mixture of two isomers: the desired α,β-unsaturated isomer (this compound) and the β,γ-unsaturated isomer. orgsyn.org The distribution of these isomers is sensitive to reaction conditions.

Solvent Effects: The choice of solvent can influence reaction rates and product distribution. novapublishers.comrsc.orgnih.govmdpi.com In this specific condensation, acetonitrile often serves as both a reactant and the solvent. orgsyn.org The concentration of reactants within the solvent is a critical factor; increasing the amount of acetonitrile can lead to higher yields of the isomer mixture without significantly altering the isomer distribution. orgsyn.org For instance, increasing the acetonitrile volume from approximately 350 mL to 1000 mL can raise the yield from around 55-75% to 65-75%, and further dilution to 5000 mL can increase it to 80-85%. orgsyn.org

The following table summarizes the effect of acetonitrile volume on the yield of the isomer mixture.

Acetonitrile Volume (mL)Approximate Yield of Isomer Mixture (%)
35055-75
100065-75
500080-85

Data sourced from Organic Syntheses Procedure. orgsyn.org

Stereoselective and Regioselective Synthesis Approaches

Controlling the stereochemistry and regiochemistry of the double bond is a primary challenge in the synthesis of this compound.

The direct condensation of cyclohexanone with acetonitrile using potassium hydroxide predominantly yields the conjugated α,β-isomer (80-83%). orgsyn.org This is a significant advantage over other methods that may exclusively produce the β,γ-isomer. orgsyn.org The formation of the thermodynamically more stable conjugated system is favored under these reaction conditions.

To isolate the pure α,β-isomer, a selective bromination technique can be employed. orgsyn.org The β,γ-isomer reacts with bromine, while the α,β-isomer does not. The resulting brominated compound can then be separated from the unreacted α,β-isomer by distillation. orgsyn.org This strategy allows for the isolation of the desired product in high purity.

Recent research has also explored other methods for the regioselective synthesis of α,β-unsaturated nitriles, such as the oxidative cleavage of conjugated dienes, which can offer high selectivity for the desired isomer. rsc.orgrsc.org

Selective Bromination for Isomer Separation

The synthesis of this compound via the condensation of cyclohexanone and acetonitrile can result in a mixture of isomers: the desired α,β-unsaturated isomer (this compound) and the non-conjugated β,γ-isomer. orgsyn.org A classic and effective method for isolating the pure α,β-isomer relies on the differential reactivity of these isomers towards bromine. orgsyn.orgorgsyn.org

The underlying principle of this separation is that the non-conjugated β,γ-isomer readily reacts with bromine, while the conjugated α,β-isomer is unreactive under the same conditions. orgsyn.org The procedure involves treating the crude isomeric mixture with a solution of bromine in a solvent such as carbon tetrachloride. orgsyn.org Bromine adds selectively across the double bond of the β,γ-isomer. The resulting brominated compound has a significantly different boiling point from the unreacted α,β-isomer, allowing for separation by distillation to yield pure this compound. orgsyn.org The progress of the bromination can be monitored using ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signal of the β,γ-isomer. orgsyn.org

Table 1: Reaction Parameters for Selective Bromination

ParameterDetailsSource(s)
Reactants Isomeric mixture of nitriles, Bromine solution (1/9 v/v in CCl₄) orgsyn.org
Solvent Carbon Tetrachloride (CCl₄) orgsyn.org
Procedure Dropwise addition of bromine solution until color persists orgsyn.org
Temperature Cooled in an ice bath for 30 minutes post-addition orgsyn.org
Separation Filtration and subsequent evaporation of solvent, followed by distillation orgsyn.org

Modern Synthetic Transformations Utilizing this compound Precursors

This compound and its derivatives are valuable building blocks in organic synthesis, enabling the construction of complex molecular architectures through modern synthetic strategies. lookchem.com

Convergent and Divergent Synthetic Strategies

Convergent and divergent syntheses represent highly efficient approaches to complex molecules, and versatile precursors like this compound derivatives are well-suited for these strategies. nih.govbeilstein-journals.orgnih.gov

Divergent Synthesis: This approach begins with a central core molecule from which successive generations of building blocks are added, rapidly generating a library of structurally related compounds. beilstein-journals.orgnumberanalytics.com Alternatively, a common precursor can be guided down different reaction pathways to produce a variety of distinct molecular skeletons. beilstein-journals.orgnih.gov The functional handles of this compound—the nitrile and the alkene—provide multiple reaction sites for diversification, making it an ideal starting point for creating libraries of compounds for drug discovery and agrochemical research. lookchem.comnih.gov

Total Synthesis Approaches to Complex Natural Products via this compound Derivatives

The total synthesis of natural products is a fundamental area of organic chemistry that drives the development of new synthetic methods. osaka-u.ac.jpscripps.edu Derivatives featuring the this compound scaffold serve as crucial intermediates in the synthesis of biologically active natural products. lookchem.com A notable example is the diastereoselective total synthesis of (–)-solavetivone, a phytoalexin, which utilizes a derivative of this compound. rsc.orgresearchgate.net The nitrile group provides a versatile handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or otherwise transformed, facilitating the assembly of the complex target structure. nih.gov

This compound as a Chiral Pool Precursor

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products—such as amino acids, terpenes, or carbohydrates—as starting materials. wikipedia.orgnih.govbenthamscience.com this compound itself is an achiral molecule and therefore not a direct member of the chiral pool.

However, it serves as a valuable prochiral substrate in syntheses that leverage the chiral pool. Chirality can be introduced to a molecule containing the this compound framework in several ways:

By using chiral catalysts or auxiliaries derived from the chiral pool for asymmetric transformations. nih.govmdpi.com

By starting with a chiral derivative of cyclohexanone, itself potentially sourced from a chiral pool precursor like a terpene. nih.gov

Thus, while not a primary chiral building block, this compound is a key platform for applying principles of chiral pool synthesis to create complex, stereodefined molecules. mdpi.com

Enantioselective and Diastereoselective Routes

Achieving stereocontrol is a central goal in modern organic synthesis. Enantioselective and diastereoselective reactions involving this compound derivatives provide access to specific stereoisomers, which is critical for pharmaceutical applications.

Diastereoselective Routes: As mentioned, the total synthesis of (–)-solavetivone is an example of a diastereoselective process that employs a this compound-related intermediate. rsc.org

Enantioselective Routes: As a member of the α,β-unsaturated nitrile class, this compound is an excellent substrate for established enantioselective catalytic reactions. Asymmetric hydrogenation of the C=C double bond can be achieved with high enantioselectivity using chiral transition-metal catalysts, such as those based on iridium or rhodium, to yield chiral saturated nitriles. researchgate.net Furthermore, copper-catalyzed asymmetric hydroamination reactions can convert α,β-unsaturated nitriles into valuable chiral β-amino nitriles with excellent enantiomeric excess. chinesechemsoc.org

Table 2: Enantioselective Catalytic Transformations for α,β-Unsaturated Nitriles

TransformationCatalyst SystemProduct TypeReported EfficiencySource(s)
Asymmetric HydrogenationRh-(R,R)-f-spiroPhos complexChiral Saturated NitrileHigh yield and enantioselectivity researchgate.net
Asymmetric HydrogenationBase-activated Iridium N,P Ligand ComplexesChiral Saturated NitrileHigh conversion, excellent enantioselectivity researchgate.net
Asymmetric HydroaminationCopper-Hydride (CuH) with Chiral LigandChiral β-Amino Nitrile>90% ee for most examples chinesechemsoc.org

Catalytic Approaches in this compound Synthesis and Transformation

Catalysis offers efficient and sustainable pathways for both the synthesis and subsequent functionalization of this compound.

The condensation of cyclohexanone with acetonitrile benefits significantly from the use of heterogeneous catalysts, which can be easily separated and recycled.

Zeolites: These microporous aluminosilicate (B74896) minerals are effective catalysts. rsc.orgsels-group.eu Specifically, NaX zeolite modified with a small amount of potassium hydroxide (0.5 wt %) has been shown to produce this compound in high yield (80 wt %) and with excellent selectivity (98%). lookchem.comconnectedpapers.com The acidic and shape-selective properties of zeolites facilitate the key condensation and dehydration steps. mdpi.com

Layered Double Hydroxides (LDHs): Materials such as Mg-Al layered double hydroxides function as solid base catalysts for this reaction. pleiades.onlinejocpr.com Their catalytic activity and the selectivity towards the desired product are highly dependent on factors like the Mg/Al molar ratio and the calcination temperature, which tunes the basic site strength. pleiades.onlinefrontiersin.orggjesm.netrsc.org

The reactivity of this compound can be precisely controlled and expanded through various catalytic transformations.

Michael Additions: Manganese pincer complexes have been developed for the base-free, catalytic Michael addition of alcohols (oxa-Michael) and amines (aza-Michael) to α,β-unsaturated nitriles. rsc.org These catalysts have also been successfully applied to the C-C bond-forming addition of saturated nitriles to unsaturated nitriles under mild, neutral conditions. nih.gov

Reductive C-C Coupling: Through a process known as hydrogen transfer catalysis, pincer-ligated ruthenium-hydride complexes can selectively add a hydride to the β-position of α,β-unsaturated nitriles. umich.edu This generates a reactive κ-N-coordinated keteniminate intermediate, which can be trapped in situ by electrophiles to form new C-C bonds. umich.edu

Organocatalysis in this compound Derivatization

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. scienceopen.com This approach offers a complementary strategy to traditional metal-based and enzymatic catalysis. nih.gov The core principle of organocatalysis lies in the ability of the catalyst to covalently or non-covalently interact with the substrate, activating it for subsequent reactions. scienceopen.com In covalent organocatalysis, the catalyst forms a temporary covalent bond with the substrate, often leading to the formation of reactive intermediates like enamines or iminium ions. scienceopen.comuni-regensburg.de Non-covalent organocatalysis, on the other hand, relies on weaker interactions such as hydrogen bonding to achieve substrate activation. scienceopen.com

The application of organocatalysis to the derivatization of this compound and related systems allows for the stereoselective construction of complex molecular architectures. For instance, chiral organocatalysts can facilitate the enantioselective addition of various nucleophiles to the electrophilic double bond of this compound derivatives. This strategy has been successfully employed in the synthesis of optically active compounds of pharmaceutical interest. scienceopen.com

A significant area of research within organocatalysis is the development of "privileged catalysts," which are effective for a wide range of transformations. beilstein-journals.org The insights gained from mechanistic studies, often employing techniques like NMR spectroscopy, have been crucial in understanding and optimizing these catalytic systems. uni-regensburg.deethz.ch These investigations help in elucidating the structure of key intermediates and the factors controlling stereoselectivity. uni-regensburg.de The field has also seen the rise of computational tools and machine learning to predict reaction outcomes and accelerate the discovery of new catalysts. beilstein-journals.org

Furthermore, the integration of organocatalysis with other catalytic methods, such as photoredox and electrocatalysis, has opened up new avenues for novel transformations. nih.gov This synergistic approach allows for the functionalization of molecules that are otherwise difficult to access. nih.gov

Catalyst TypeActivation ModeKey IntermediatesApplications in Related Systems
Prolinol EthersEnamine CatalysisEnaminesAldol and Michael additions
Thioureas/SquaramidesHydrogen BondingActivated ElectrophilesDiels-Alder and Friedel-Crafts reactions
Chiral Phosphoric AcidsBrønsted Acid CatalysisIminium IonsRing-opening reactions of cyclopropanes rsc.org

Transition Metal Catalysis for Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. snnu.edu.cn A prominent strategy within this field is the use of directing groups to achieve site-selective C-H functionalization. nih.govsioc-journal.cnrsc.org This approach involves the temporary installation of a coordinating group onto the substrate, which then directs the metal catalyst to a specific C-H bond, facilitating its activation and subsequent reaction. snnu.edu.cnnih.gov While powerful, this method can require harsh conditions for the installation and removal of the directing group. snnu.edu.cn

The choice of metal catalyst is crucial and can significantly influence the outcome of the reaction. While palladium has been extensively studied, there is growing interest in employing other transition metals to access different reactivity. nih.gov Mechanistic studies are vital for understanding the intricacies of these catalytic cycles, which often involve steps like C-H activation, migratory insertion, and reductive elimination. rsc.org

The functionalization of C(sp³)–H bonds, which are generally less reactive than their C(sp²) counterparts, remains a significant challenge. nih.govrsc.org Transition metal catalysis has made significant strides in addressing this challenge, providing methods for the direct modification of these unactivated bonds. rsc.org

Metal CatalystDirecting Group StrategyBond FormedKey Features
PalladiumCoordinating Functional GroupsC-C, C-HeteroatomWell-established, versatile nih.gov
RhodiumTransient Chiral Directing GroupsC-CHigh regio- and enantioselectivity snnu.edu.cn
Cobalt/NickelNative FunctionalityC-CUse of more earth-abundant metals nih.gov

Photochemical and Electrochemical Methods

Photochemical and electrochemical methods have emerged as powerful and sustainable strategies in organic synthesis, offering unique pathways for chemical transformations. cardiff.ac.uknih.gov These techniques utilize light or electricity, respectively, to drive reactions, often under mild conditions and without the need for harsh chemical reagents. mdpi.comrsc.org

Photoredox catalysis, for example, employs a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, generating reactive radical intermediates. nih.gov This allows for a wide range of transformations, including C-H functionalization. cardiff.ac.uk Similarly, electro-organic synthesis uses an electric current to induce oxidation or reduction at an electrode surface, thereby generating reactive species. nih.govmdpi.com

A key advantage of these methods is their ability to access high-energy intermediates under mild conditions, enabling reactions that are difficult to achieve through traditional thermal methods. cardiff.ac.uk The combination of photochemistry and electrochemistry in a single system, known as photoelectrochemical synthesis, has shown great promise in expanding the scope of accessible reactions. cardiff.ac.ukuni-regensburg.de This synergistic approach can overcome some of the limitations of the individual techniques, such as expanding the redox window and improving selectivity. uni-regensburg.de

For the synthesis and functionalization of compounds like this compound, these methods can provide novel routes. For instance, the dehydrogenative cross-coupling of C(sp²)-H and C(sp³)-H bonds has been achieved using combined electrochemical and photochemical strategies. cardiff.ac.uk Furthermore, these techniques have been applied to the activation of strong C-F bonds, a challenging but important transformation in medicinal and agrochemical research. rsc.org

MethodEnergy SourceKey PrincipleAdvantages
Photoredox CatalysisVisible LightSingle-Electron Transfer (SET)Mild conditions, high selectivity nih.gov
Electro-organic SynthesisElectricityAnodic Oxidation/Cathodic ReductionAvoids chemical oxidants/reductants mdpi.com
Photoelectrochemical SynthesisLight and ElectricityCombined SET and Electrode ProcessesExpanded redox window, improved efficiency cardiff.ac.ukuni-regensburg.de

Stereoselective Catalysis in Related Systems

Stereoselective catalysis is of paramount importance in the synthesis of chiral molecules, particularly for applications in the pharmaceutical and agrochemical industries. scienceopen.com The goal is to control the three-dimensional arrangement of atoms in a molecule, leading to the preferential formation of one stereoisomer over others. This can be achieved through various catalytic approaches, including the use of chiral catalysts.

In the context of systems related to this compound, such as allylic alcohols and other unsaturated compounds, stereoselective cyclopropanation is a well-studied transformation. unl.pt The Simmons-Smith reaction, for example, can be rendered enantioselective by the addition of a chiral ligand. unl.pt The stereochemical outcome is often influenced by the coordination of the metal reagent to a directing group, such as a hydroxyl group, on the substrate. unl.pt

Enzymatic catalysis also offers a powerful platform for stereoselective reactions. mdpi.com Enzymes, as nature's catalysts, can exhibit remarkable levels of stereocontrol. nih.gov For instance, engineered enzymes like cytochromes P450 have been repurposed to catalyze stereoselective radical reactions that are challenging to achieve with small-molecule catalysts. nih.gov These biocatalysts can provide access to all possible stereoisomers of a product by tuning the enzyme's active site through directed evolution. nih.gov

The development of stereoselective tandem reactions, where multiple transformations occur in a single pot, is a highly efficient strategy for building molecular complexity. nih.gov This approach can involve the combination of different catalytic methods, such as hydrogenation and isomerization, to rapidly generate multiple stereocenters. nih.gov

Catalytic SystemTransformationKey Principle of StereocontrolExample
Chiral Lewis AcidCyclopropanationCoordination to a chiral ligand unl.ptEnantioselective Simmons-Smith reaction unl.pt
Engineered Enzymes (e.g., P450)Radical CyclizationEnzyme active site confinement nih.govStereodivergent atom transfer radical cyclization nih.gov
Peptide CatalystsC-C Bond FormationSupramolecular interactions ethz.chAsymmetric addition reactions ethz.ch

Chemical Reactivity and Mechanistic Studies of Cyclohexylideneacetonitrile

Hydrogenation and Reduction Reactions

The conjugated system in Cyclohexylideneacetonitrile allows for a range of reductive transformations, targeting either the olefinic bond, the nitrile group, or both. The choice of reducing agent and reaction conditions plays a crucial role in determining the final product.

Catalytic Hydrogenation of the Olefinic Moiety

Catalytic hydrogenation is a widely employed method for the reduction of the carbon-carbon double bond in this compound to yield cyclohexylacetonitrile. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

The hydrogenation of the olefinic moiety of α,β-unsaturated nitriles like this compound is commonly achieved using heterogeneous catalysts. These catalysts, such as palladium on carbon (Pd/C) and platinum dioxide (PtO₂), are solids that are insoluble in the reaction medium. masterorganicchemistry.com The reaction takes place on the surface of the metal catalyst, which adsorbs both the hydrogen gas and the alkene. masterorganicchemistry.com

The efficiency of these catalysts allows the reaction to proceed under relatively mild conditions, often at room temperature and atmospheric pressure of hydrogen. researchgate.net The choice of catalyst can influence the selectivity and rate of the reaction. For instance, palladium-based catalysts are known for their high activity in hydrogenating carbon-carbon double bonds. researchgate.netrsc.org

Table 1: Heterogeneous Catalysts in the Hydrogenation of α,β-Unsaturated Nitriles
CatalystTypical SubstrateProductKey Features
Palladium on Carbon (Pd/C)Alkenes, AlkynesAlkanesHigh activity, commonly used for C=C bond reduction. masterorganicchemistry.com
Platinum Dioxide (PtO₂)Alkenes, Aromatic ringsAlkanes, CycloalkanesHighly active catalyst, also effective for aromatic ring hydrogenation under more forcing conditions.
Raney Nickel (Raney Ni)Alkenes, Nitriles, CarbonylsAlkanes, Amines, AlcoholsCost-effective and highly active, but can sometimes lead to over-reduction.

A key stereochemical feature of catalytic hydrogenation of alkenes on a metal surface is the syn-addition of hydrogen. This means that both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comyoutube.com The alkene molecule adsorbs onto the flat surface of the catalyst, and the hydrogen atoms are delivered from the catalyst surface to one side of the π-system. youtube.com For a substrate like 1,2-dimethylcyclohexene, this results in the formation of cis-1,2-dimethylcyclohexane as the major product. masterorganicchemistry.com In the context of this compound, this stereospecificity would lead to the formation of a specific stereoisomer of cyclohexylacetonitrile if the molecule were appropriately substituted to be chiral.

One of the significant challenges in the reduction of α,β-unsaturated nitriles is achieving selectivity between the olefinic bond and the nitrile group. Generally, carbon-carbon double and triple bonds are more readily reduced by catalytic hydrogenation than the nitrile group. axens.net This inherent difference in reactivity allows for the selective hydrogenation of the C=C bond in this compound to form cyclohexylacetonitrile, leaving the nitrile functionality intact.

By carefully selecting the catalyst and controlling the reaction conditions (temperature, pressure, and reaction time), it is possible to achieve high chemoselectivity. For example, using catalysts like Pd/C under mild conditions typically favors the reduction of the alkene over the nitrile. researchgate.net However, more aggressive catalysts like Raney Nickel or more forcing conditions can lead to the reduction of both functional groups, ultimately yielding 2-cyclohexylethanamine.

The mechanism of heterogeneous catalytic hydrogenation of alkenes is generally described by the Horiuti-Polanyi mechanism. This model involves the following key steps:

Adsorption of Reactants : Both the alkene and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Dissociation of Hydrogen : The H-H bond in molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the metal surface.

Stepwise Hydrogen Addition : One hydrogen atom is transferred from the metal surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate that is still attached to the catalyst surface.

Second Hydrogen Addition : A second hydrogen atom is then transferred to the other carbon of the original double bond, leading to the formation of the alkane.

Desorption of Product : The saturated product has a lower affinity for the catalyst surface and is desorbed, freeing up the active site for another catalytic cycle.

This surface-catalyzed reaction pathway explains the observed syn-stereochemistry, as both hydrogen atoms are delivered from the same side of the adsorbed alkene molecule. youtube.com

Other Reduction Pathways and Reagents

Besides catalytic hydrogenation, other reducing agents can be employed to reduce this compound. These reagents often exhibit different selectivities compared to catalytic hydrogenation.

Metal hydride reagents are powerful reducing agents capable of reducing the nitrile group.

Lithium Aluminum Hydride (LiAlH₄) : This is a very strong reducing agent that can reduce the nitrile group in this compound to a primary amine. ic.ac.ukmasterorganicchemistry.com The reaction typically proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. adichemistry.com Due to its high reactivity, LiAlH₄ will likely reduce both the carbon-carbon double bond and the nitrile group, leading to the formation of 2-cyclohexylethanamine. ic.ac.uk Selective reduction of the nitrile in the presence of the alkene with LiAlH₄ is generally not feasible. ic.ac.uk

Sodium Borohydride (NaBH₄) : This is a milder reducing agent than LiAlH₄. masterorganicchemistry.com Generally, NaBH₄ does not reduce isolated carbon-carbon double bonds or nitriles under standard conditions. masterorganicchemistry.comlibretexts.org However, in the case of α,β-unsaturated systems, conjugate reduction (1,4-addition) can sometimes occur, leading to the reduction of the double bond. sci-hub.se The reactivity of NaBH₄ towards the nitrile group is very low. libretexts.org Therefore, its use with this compound would likely result in either no reaction or a complex mixture of products depending on the specific reaction conditions.

Table 2: Reactivity of Common Hydride Reagents with Functional Groups in this compound
ReagentAlkene (C=C) ReactivityNitrile (C≡N) ReactivityExpected Major Product
Lithium Aluminum Hydride (LiAlH₄)Reduces α,β-unsaturated C=CReduces to primary amine2-Cyclohexylethanamine ic.ac.ukmasterorganicchemistry.com
Sodium Borohydride (NaBH₄)Generally unreactive, but conjugate reduction is possible sci-hub.seGenerally unreactive libretexts.orgLikely unreactive or complex mixture

Nucleophilic Additions to the Nitrile Group

The conjugated system in this compound presents two primary sites for nucleophilic attack: the carbon of the nitrile group (1,2-addition) and the β-carbon of the exocyclic double bond (1,4-conjugate addition). The regioselectivity of the addition is largely governed by the nature of the nucleophile.

Hydrolysis Reactions and Mechanisms

The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids or amides. chemistrysteps.comlumenlearning.com This reaction can be catalyzed by either acid or base. organicchemistrytutor.comlibretexts.org

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. organicchemistrytutor.comlibretexts.org A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers follows, leading to the formation of an amide intermediate. Under the reaction conditions, this amide is subsequently hydrolyzed further to yield cyclohexylideneacetic acid and an ammonium salt. libretexts.org

Base-Catalyzed Mechanism: In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. organicchemistrytutor.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Depending on the reaction conditions, the amide can be isolated, or it can undergo further hydrolysis to produce the salt of the carboxylic acid (e.g., sodium cyclohexylideneacetate) and ammonia gas. libretexts.org

Addition of Organometallic Reagents

Organometallic reagents are potent nucleophiles that react readily with α,β-unsaturated systems like this compound. The choice of reagent dictates the mode of addition.

1,2-Addition: "Hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), typically favor direct attack at the electrophilic carbon of the nitrile group. masterorganicchemistry.comlibretexts.org This 1,2-addition initially forms an imine anion, which, upon acidic workup, is hydrolyzed to a ketone. masterorganicchemistry.com

1,4-Conjugate Addition: "Softer" nucleophiles, most notably organocuprates like lithium dialkylcuprates (R₂CuLi), preferentially attack the β-carbon of the double bond in a 1,4-conjugate addition. chemistrysteps.comorganicchemistrytutor.com This reaction, often referred to as a Michael addition, generates a resonance-stabilized enolate intermediate. chemistrysteps.comsemanticscholar.org Subsequent protonation during workup yields a new nitrile with an alkyl group at the former β-position. organicchemistrytutor.com

Organometallic Reagent TypePrimary Mode of AdditionInitial Product (Before Hydrolysis)Final Product (After Hydrolysis)
Grignard Reagents (RMgX)1,2-AdditionImine AnionKetone
Organolithium Reagents (RLi)1,2-AdditionImine AnionKetone
Gilman Reagents (R₂CuLi)1,4-Conjugate AdditionEnolate Anionα-Substituted Nitrile

Electrophilic and Radical Reactions

The double bond and the α-carbon in this compound are susceptible to attack by electrophiles and radicals.

Bromination for Isomer Separation

The synthesis of this compound via the condensation of cyclohexanone (B45756) and acetonitrile (B52724) often produces a mixture of two isomers: the desired α,β-unsaturated isomer (this compound) and the β,γ-unsaturated isomer (2-(1-cyclohexenyl)acetonitrile). orgsyn.org A selective bromination reaction can be employed to separate these isomers. orgsyn.org

The β,γ-isomer, 2-(1-cyclohexenyl)acetonitrile, readily reacts with a solution of bromine in carbon tetrachloride. In contrast, the conjugated α,β-isomer, this compound, is less reactive towards bromine under these conditions. orgsyn.org This difference in reactivity allows for the selective removal of the undesired isomer. After the reaction, the unreacted, pure this compound can be isolated from the reaction mixture. orgsyn.org The progress of the bromination can be monitored by ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signal of the β,γ-isomer. orgsyn.org

IsomerStructureReactivity with Br₂/CCl₄Outcome
This compound (α,β-isomer)Exocyclic double bond conjugated with nitrileUnreactiveIsolated as pure product
2-(1-Cyclohexenyl)acetonitrile (β,γ-isomer)Endocyclic double bond, unconjugatedReactiveConverted to brominated derivative and removed

α-Alkylation and α-Olefination of Arylacetonitriles and Related Compounds

The α-position of this compound (the carbon of the C-CN bond) is acidic and can be deprotonated to form a nucleophilic carbanion. This reactivity is central to modern catalytic methods for α-alkylation and α-olefination, particularly the "borrowing hydrogen" or "hydrogen autotransfer" strategy. liv.ac.uknih.govorganic-chemistry.org

In a typical iron- or cobalt-catalyzed α-alkylation, a primary alcohol serves as the alkylating agent. researchgate.netrsc.org The mechanism involves several steps:

The metal catalyst temporarily abstracts hydrogen from the alcohol, oxidizing it in situ to an aldehyde.

The nitrile undergoes a base-mediated condensation (like a Knoevenagel condensation) with the newly formed aldehyde to generate an α,β-unsaturated nitrile intermediate.

The metal-hydride catalyst, which "borrowed" the hydrogen, then reduces the carbon-carbon double bond of the intermediate. liv.ac.ukorganic-chemistry.org

This process forms a new carbon-carbon bond at the α-position, regenerating the catalyst and producing only water as a byproduct. organic-chemistry.org If the final reduction step is omitted, the α,β-unsaturated product is isolated, achieving an α-olefination. liv.ac.uk

Catalyst SystemReaction TypeKey Mechanistic FeatureReference
Iron-PNP Pincer Complexesα-AlkylationHydrogen-Borrowing Pathway liv.ac.uknih.gov
Cobalt Complexesα-AlkylationHydrogen-Borrowing / MPV Reduction organic-chemistry.org
Manganese Complexesα-OlefinationAcceptorless Dehydrogenative Coupling researchgate.net

Cyclization Reactions and their Mechanistic Pathways

This compound is a valuable precursor for the synthesis of heterocyclic compounds, particularly substituted 2-aminothiophenes, via the Gewald reaction. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone (cyclohexanone in this case, as the precursor), an activated nitrile (acetonitrile), and elemental sulfur in the presence of a base. organic-chemistry.orgmdpi.com

The mechanism for the formation of the thiophene ring starting from the pre-formed this compound proceeds as follows:

A base deprotonates the α-carbon of this compound, forming a carbanion.

This carbanion attacks the elemental sulfur (S₈), opening the ring to form a polysulfide intermediate. nih.govchemrxiv.org

The sulfur-containing intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile carbon.

Subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene ring system. wikipedia.org

Isomerization Processes

The isomerization of this compound involves the migration of the carbon-carbon double bond between the α,β- and β,γ-positions relative to the nitrile group. This process is a key aspect of its chemistry, influencing product distribution in synthesis and subsequent reactivity.

The equilibrium between the α,β-isomer (this compound) and the β,γ-isomer (1-cyclohexenylacetonitrile) is governed by principles of thermodynamic and kinetic control. wikipedia.orgjackwestin.com The relative stability of the isomers and the reaction conditions—such as temperature, reaction time, and the choice of solvent or catalyst—dictate the final product ratio. jackwestin.com

Reaction Conditions :

Temperature : Low temperatures tend to favor the kinetic product, as there may be insufficient energy to overcome the activation barrier leading to the more stable thermodynamic product or to reverse the initial, faster reaction. youtube.comyoutube.com Conversely, higher temperatures provide enough energy to establish equilibrium, favoring the formation of the more stable thermodynamic (α,β) isomer. youtube.comstackexchange.com

Reaction Time : Short reaction times can isolate the kinetic product before it has a chance to isomerize to the more stable thermodynamic product. youtube.comyoutube.com Longer reaction times allow the system to reach equilibrium, leading to a higher proportion of the thermodynamic isomer. wikipedia.org

Base Catalysis : The presence and nature of a base are critical. In the deprotonation of an unsymmetrical ketone, for instance, sterically demanding bases at low temperatures can increase kinetic selectivity. wikipedia.org Similarly, in the synthesis of this compound, the choice of base can influence which proton is abstracted, thereby directing the position of the double bond.

The table below illustrates the expected product distribution under different control regimes.

Control TypeFavored ProductRelative StabilityActivation EnergyTypical Conditions
Kinetic Control β,γ-IsomerLess StableLowerLow Temperature, Short Reaction Time
Thermodynamic Control α,β-IsomerMore StableHigherHigh Temperature, Long Reaction Time

The migration of the double bond in this compound is typically a base-catalyzed process that proceeds through a resonance-stabilized carbanion intermediate.

The mechanism for the isomerization from the β,γ-isomer to the more stable α,β-isomer can be described as follows:

Proton Abstraction : A base removes an acidic proton from the α-carbon (the carbon atom adjacent to the nitrile group). This is the rate-determining step.

Formation of a Resonance-Stabilized Anion : The removal of the proton results in the formation of a carbanion. This anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the γ-carbon. The nitrile group's electron-withdrawing nature enhances the acidity of the α-proton and stabilizes the resulting conjugate base.

Protonation : The resonance-stabilized intermediate, which can be described as an ambident anion, is then protonated. Protonation at the γ-carbon re-forms the less stable β,γ-isomer, while protonation at the α-carbon leads to the formation of the conjugated and more thermodynamically stable α,β-isomer.

Under equilibrium conditions, the process is reversible, but the greater stability of the α,β-isomer ensures that it is the predominant species present once equilibrium is reached.

Computational and Theoretical Investigations of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex mechanisms, thermodynamics, and kinetics of chemical reactions involving this compound. Methods like Density Functional Theory and Transition State Theory offer deep insights into its reactivity. researchgate.netmdpi.com

Density Functional Theory (DFT) is a quantum computational method used to investigate the electronic structure and properties of molecules. mdpi.com For the isomerization of this compound, DFT calculations can be employed to map the potential energy surface of the reaction, providing critical data on the stability of reactants, products, and intermediates.

Key applications of DFT in studying this system include:

Isomer Stability : DFT calculations can accurately predict the ground-state energies of the α,β- and β,γ-isomers. The energy difference between them quantifies the thermodynamic driving force for the isomerization. The α,β-isomer is expected to have a lower calculated energy due to its conjugated system. mdpi.com

Reaction Pathway Analysis : By calculating the energies of various molecular geometries, DFT can trace the minimum energy path for the double bond migration. This involves identifying the structure of the resonance-stabilized anionic intermediate.

Reactivity Descriptors : DFT is used to calculate conceptual reactivity indices such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, and hardness. mdpi.com These indices help in understanding the electronic behavior and stability of the molecule. mdpi.com For instance, the LUMO distribution can indicate the most likely sites for nucleophilic attack. fiveable.me

A hypothetical DFT analysis comparing the two isomers would yield data similar to the table below.

Propertyα,β-Isomer (this compound)β,γ-Isomer (1-Cyclohexenylacetonitrile)Expected Outcome
Relative Energy (kcal/mol) 0.0 (Reference)> 0α,β-isomer is more stable
HOMO Energy (eV) HigherLowerα,β-isomer is a better electron donor
LUMO Energy (eV) LowerHigherα,β-isomer is a better electron acceptor
HOMO-LUMO Gap (eV) SmallerLargerα,β-isomer is generally more reactive

Transition State Theory (TST) is a framework used to calculate the rate constants of chemical reactions. wikipedia.org It provides a more detailed understanding of the activation energy than simpler models. wikipedia.org TST assumes a quasi-equilibrium between the reactants and an activated complex (the transition state).

In the context of this compound isomerization, TST would be applied as follows:

Calculating Activation Energy : The energy difference between the reactants and the transition state gives the activation energy (Ea) or, more precisely, the Gibbs free energy of activation (ΔG‡). A lower activation barrier corresponds to a faster reaction rate. youtube.com

Predicting Rate Constants : Using the Eyring equation, which incorporates ΔG‡, TST allows for the prediction of the absolute reaction rate constant (k). By calculating the rate constants for both the forward (β,γ → α,β) and reverse (α,β → β,γ) reactions, one can predict which isomer is kinetically favored and determine the composition of the mixture over time.

ParameterDescriptionRole in Rate Prediction
ΔG‡ (Gibbs Free Energy of Activation) The energy barrier that must be overcome for the reaction to occur.A lower ΔG‡ leads to a higher reaction rate constant.
Transition State Structure The highest energy molecular geometry along the reaction coordinate.Its vibrational frequencies are used to confirm it is a true saddle point and to calculate partition functions.
Rate Constant (k) A measure of the reaction speed.Predicts how quickly equilibrium is reached and determines the kinetic product.

Beyond DFT and TST, a range of quantum chemical calculations can provide a comprehensive picture of the electronic structure and reaction pathways for the isomerization of this compound.

Electronic Structure Analysis : Methods like Natural Bond Orbital (NBO) analysis can be used to study charge distribution and delocalization in the resonance-stabilized anionic intermediate. researchgate.net This would provide quantitative evidence of the charge being shared between the α- and γ-carbons, confirming the mechanistic hypothesis.

Mapping Reaction Coordinates : Advanced computational methods can systematically explore the potential energy surface to establish a detailed reaction path network. sciforum.net This involves calculating the energy profile along the reaction coordinate, which is typically defined by the breaking and forming of bonds during the proton transfer steps.

Vibrational Analysis : Calculating the vibrational frequencies of the reactants, products, and transition state is crucial. For a stable molecule, all calculated frequencies will be real. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, effectively leading the molecule from reactant to product. nih.gov This analysis confirms the nature of the stationary points found on the potential energy surface.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques in Elucidating Structure and Stereochemistry

Spectroscopic methods are indispensable for the detailed structural analysis of cyclohexylideneacetonitrile. They provide insights into the molecular framework, connectivity of atoms, and spatial arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, NOESY, HMBC) for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer comprehensive information about the molecule's carbon skeleton and proton environments.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Key signals include those for the protons on the cyclohexyl ring and the vinyl proton. The chemical shift of the vinyl proton is particularly important for distinguishing between possible E/Z isomers.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. Signals corresponding to the nitrile carbon, the carbons of the double bond, and the carbons of the cyclohexyl ring are observed, confirming the basic carbon framework.

2D NMR: Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are pivotal for unambiguous structural assignment and stereochemical analysis.

NOESY: This technique identifies protons that are close to each other in space, which is crucial for determining the stereochemistry around the double bond. Correlations between the vinyl proton and the adjacent protons on the cyclohexyl ring can definitively establish the E or Z configuration of the isomer.

HMBC: HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This helps to confirm the connectivity within the molecule, for instance, by showing a correlation between the vinyl proton and the carbons of the cyclohexyl ring.

Interactive Table: Representative NMR Data for this compound
NucleusTechniqueChemical Shift (δ) ppm (Typical)Key Correlations / Information
¹H1D NMR5.1 - 5.3Vinyl proton (=CH-CN)
¹H1D NMR1.5 - 2.5Cyclohexyl protons (CH₂)
¹³C1D NMR~118Nitrile carbon (C≡N)
¹³C1D NMR150 - 160Quaternary carbon of double bond (C=)
¹³C1D NMR95 - 105Methine carbon of double bond (=CH)
¹³C1D NMR25 - 40Cyclohexyl carbons (CH₂)
¹H-¹HNOESYN/ASpatial proximity between vinyl proton and specific cyclohexyl protons, confirming stereochemistry.
¹H-¹³CHMBCN/ACorrelation between vinyl proton and carbons in the cyclohexyl ring, confirming connectivity.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. The molecular ion peak in the mass spectrum corresponds to the mass of the intact molecule, allowing for the confirmation of its molecular formula, C₈H₁₁N. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further solidifying the elemental composition.

Analysis of the fragmentation pattern provides structural information. Common fragmentation pathways for nitriles and cyclic compounds can be observed, helping to piece together the molecular structure. The fragmentation pattern serves as a fingerprint for the compound, aiding in its identification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

IR Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present. A strong, sharp peak typically in the range of 2200-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The carbon-carbon double bond (C=C) stretch of the exocyclic double bond will also be present, usually in the 1600-1680 cm⁻¹ region.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the conjugated system in the molecule. The π-system of the α,β-unsaturated nitrile gives rise to characteristic electronic transitions and absorption maxima (λmax) in the ultraviolet region.

Interactive Table: Spectroscopic Data for this compound
TechniqueFeatureTypical Wavenumber/Wavelength
IRNitrile (C≡N) Stretch2200 - 2260 cm⁻¹
IRC=C Stretch1600 - 1680 cm⁻¹
UV-Visπ → π* transition~220 nm (in a non-polar solvent)

Chromatographic Separations and Purification Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or isomers.

Gas Chromatography (GC) for Purity and Isomer Ratio Determination

Gas chromatography is a highly effective method for determining the purity of volatile compounds like this compound. When coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can quantify the compound's purity with high accuracy.

Furthermore, GC is instrumental in determining the ratio of geometric isomers (E/Z) if a mixture is present. The use of appropriate capillary columns can achieve baseline separation of the isomers, allowing for their individual quantification based on peak area.

High-Performance Liquid Chromatography (HPLC) in Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase (e.g., acetonitrile (B52724)/water), is commonly employed for purity analysis.

HPLC is also a valuable tool for preparative separations, enabling the isolation of pure this compound from complex mixtures. By scaling up an analytical method, larger quantities of the pure compound can be obtained for further study or use. Different mobile phase compositions can be utilized to optimize the separation and purification process.

Column Chromatography for Isolation

Column chromatography stands as a fundamental and indispensable technique for the purification and isolation of this compound from reaction mixtures or complex matrices. itwreagents.com This method leverages the differential adsorption of components onto a stationary phase, allowing for their separation as a mobile phase passes through the column. itwreagents.com

The selection of an appropriate stationary phase, typically silica (B1680970) gel for compounds of moderate polarity like this compound, and a suitable mobile phase (eluent) is critical for achieving effective separation. itwreagents.com A common approach involves using a solvent system with a polarity that can be adjusted to control the elution rate of the target compound. For instance, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is frequently employed. The ratio of these solvents is optimized to ensure that this compound separates cleanly from impurities.

The process is monitored by collecting fractions of the eluent and analyzing them, often using thin-layer chromatography (TLC), to identify which fractions contain the pure compound. This liquid chromatography method is scalable and can be adapted for preparative separation to isolate larger quantities of the compound for further research or use. sielc.com The quality and purity of the solvents and adsorbents are paramount to prevent the introduction of interferences into the final isolated product. itwreagents.com

Advanced Analytical Chemistry Approaches for Trace Analysis and Complex Matrices

For the detection and quantification of this compound at low concentrations or within intricate mixtures, more sophisticated analytical approaches are required. These methods offer high sensitivity, selectivity, and the ability to handle complex sample matrices.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, which provides mass information that aids in their identification. While direct injection of samples dissolved in acetonitrile can be challenging due to its high polarity and expansion coefficient, methods using low-volume splitless injections have been developed to overcome these issues. gcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique ideal for analyzing compounds in complex matrices. A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to separate this compound from other components. sielc.com The mobile phase typically consists of acetonitrile and water, with an acid modifier. sielc.com For mass spectrometry applications, a volatile acid like formic acid is used instead of phosphoric acid to ensure compatibility with the MS detector. sielc.com The separated compound is then ionized (e.g., via electrospray ionization - ESI) and analyzed by a tandem mass spectrometer, which offers excellent specificity and low detection limits through techniques like selected reaction monitoring (SRM).

Table 1: Overview of Hyphenated Analytical Techniques for this compound
TechniquePrincipleTypical Mobile/Carrier PhaseKey Advantages
GC-MSSeparation of volatile compounds based on boiling point followed by mass-based detection.Inert Gas (e.g., Helium, Nitrogen)High resolution for volatile compounds.
LC-MS/MSSeparation based on polarity using a liquid mobile phase followed by highly selective mass-based detection.Acetonitrile/Water with Formic Acid sielc.comHigh sensitivity and selectivity, suitable for complex matrices. rmreagents.com

Development of Green Analytical Chemistry Methods

The principles of Green Analytical Chemistry (GAC) aim to make analytical procedures safer for the operator and more environmentally sustainable. researchgate.netresearchgate.net This is achieved by reducing or eliminating the use of toxic substances and minimizing waste generation. scispace.com

Key strategies in developing greener methods for this compound analysis include:

Solvent Substitution: A primary focus of GAC is replacing hazardous organic solvents with more benign alternatives. mostwiedzy.pl In the context of liquid chromatography, significant effort has been directed toward substituting acetonitrile, a common but relatively toxic solvent, with greener options like ethanol (B145695) or acetone (B3395972). mostwiedzy.plnih.gov

Miniaturization: Reducing the scale of the analytical process decreases the consumption of solvents and reagents, thereby minimizing waste. This can involve using shorter chromatography columns or smaller diameter packing materials, which also shortens analysis time. springerprofessional.de

Solvent-Free Sample Preparation: Techniques like solid-phase microextraction (SPME) can be explored to extract this compound from a sample without the use of organic solvents, aligning with GAC principles. mostwiedzy.pl

Table 2: Green Analytical Chemistry Strategies for this compound Analysis
StrategyDescriptionExample Application
Solvent ReplacementReplacing hazardous solvents with safer, more environmentally friendly alternatives. mostwiedzy.plUsing ethanol or acetone instead of acetonitrile as the mobile phase in HPLC. mostwiedzy.plnih.gov
MiniaturizationReducing the physical size of the analytical instrumentation and sample/reagent volumes. researchgate.netEmploying shorter, narrower analytical columns to cut solvent use and analysis time. springerprofessional.de
Waste ReductionMinimizing the volume of waste generated during the analytical process. scispace.comAutomating methods to use reagents more efficiently and generate less waste. researchgate.net

Quantitative Analytical Methods and Validation

For an analytical method to be considered reliable for quantification, it must undergo a thorough validation process. Method validation ensures that the procedure is suitable for its intended purpose by demonstrating acceptable performance across several key parameters. researchgate.net According to established guidelines, such as those from the International Council for Harmonisation (ICH), these parameters are essential for confirming the method's reliability. researchgate.net

The validation of a quantitative method for this compound, whether by GC-MS or LC-MS/MS, would involve assessing the following:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-day) and intermediate precision (between-day).

Sensitivity: Often expressed as the Limit of Detection (LOD), the lowest amount of analyte in a sample that can be detected, and the Limit of Quantitation (LOQ), the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

For mass spectrometry-based methods, validation also includes a critical evaluation of matrix effects, such as ion suppression or enhancement, which can impact the accuracy of quantification.

Table 3: Key Validation Parameters for Quantitative Methods
ParameterDescription
SpecificityEnsures the signal is from the target analyte only. researchgate.net
LinearityConfirms a proportional response to analyte concentration. gcms.cz
AccuracyMeasures how close the measured value is to the true value. researchgate.net
PrecisionEvaluates the reproducibility of the results (%RSD). gcms.cz
Sensitivity (LOD/LOQ)Defines the lower limits of reliable measurement. researchgate.net
RobustnessAssesses the method's reliability under varied conditions. researchgate.net

Applications and Broader Impact in Chemical Research

Intermediate in the Synthesis of Pharmaceutical Precursors

Cyclohexylideneacetonitrile plays a crucial role as an intermediate in the synthesis of precursors for active pharmaceutical ingredients (APIs). Its chemical structure allows for a variety of transformations, making it a key component in the synthetic pathways of several important pharmaceutical compounds.

Gabapentin, a widely used anticonvulsant and analgesic, can be synthesized through a pathway involving a derivative of this compound. A chemo-enzymatic synthesis route for Gabapentin starts with 1-cyanocyclohexaneacetonitrile researchgate.net. This key intermediate can be produced from this compound. The synthesis of this compound itself is a well-established procedure involving the condensation of cyclohexanone (B45756) with acetonitrile (B52724) nih.gov.

Intermediate Starting Material Key Transformation Product
1-cyanocyclohexaneacetic acid 1-cyanocyclohexaneacetonitrile Enzymatic hydrolysis Gabapentin lactam
Gabapentin lactam 1-cyanocyclohexaneacetic acid Hydrogenation Gabapentin
Gabapentin Gabapentin lactam Hydrolysis -

The α,β-unsaturated nitrile functionality in this compound makes it a valuable substrate for the synthesis of various biologically active molecules, particularly heterocyclic compounds. While direct synthesis of specific drugs from this compound is not extensively documented, its chemical reactivity is indicative of its potential in medicinal chemistry. For instance, α,β-unsaturated carbonyl compounds, which share reactivity patterns with α,β-unsaturated nitriles, are known precursors to compounds with anti-inflammatory and analgesic properties nih.govmdpi.comrsc.org.

The reaction of α,β-unsaturated nitriles with various reagents can lead to the formation of diverse heterocyclic scaffolds, which are common motifs in pharmacologically active compounds. For example, malononitrile, a related α,β-unsaturated nitrile, is extensively used in multicomponent reactions to synthesize a wide array of heterocycles with potential biological activities nih.gov. The chemical properties of this compound suggest its applicability in similar synthetic strategies for the discovery of new bioactive molecules.

Natural Product Synthesis and Isolation

This compound and its derivatives are not only synthetic intermediates but are also found in nature. Their isolation from natural sources and the stereoselective synthesis of their core structures are active areas of research.

Several this compound derivatives have been isolated from various plant species. Menisdaurin, a nitrile glucoside, was first isolated from the vines of Menispermum dauricum researchgate.net. Its aglycone, menisdaurigenin, is a dihydroxy derivative of this compound researchgate.net. Acid hydrolysis of menisdaurin yields menisdaurilide, a lactone derivative researchgate.net.

Another related natural product, coclauril, which has a similar planar structure to the aglycone of menisdaurin, has also been identified researchgate.net. More recently, a study on the mangrove plant Bruguiera gymnorrhiza led to the isolation of four new this compound derivatives named menisdaurins B-E, along with the known compounds menisdaurin, coclauril, and menisdaurilide.

Compound Natural Source
Menisdaurin Menispermum dauricum, Bruguiera gymnorrhiza
Menisdaurilide Menispermum dauricum, Bruguiera gymnorrhiza
Coclauril Cocculus lauriforius, Bruguiera gymnorrhiza
Menisdaurins B-E Bruguiera gymnorrhiza

The synthesis of the naturally occurring this compound derivatives often requires stereoselective methods to control the spatial arrangement of the functional groups on the cyclohexane (B81311) ring. The preparation of menisdaurigenin, the aglycone of menisdaurin, has been achieved through the enzymatic hydrolysis of the natural product menisdaurin elsevierpure.com. While this provides access to the aglycone, it relies on the availability of the natural product. The development of a complete stereoselective synthesis from simpler starting materials remains a synthetic challenge. Research in this area is crucial for providing a sustainable supply of these natural products and their analogues for further biological evaluation.

Exploration in Materials Science and Organic Electronics

Despite the versatility of this compound in organic synthesis, its application in the fields of materials science and organic electronics is not well-documented in publicly available scientific literature. While nitriles, in general, are functional groups of interest in the design of organic materials due to their electronic properties, specific research on polymers, conductive materials, or organic electronic devices derived from this compound is limited. Acrylonitrile, a related α,β-unsaturated nitrile, is a common monomer in polymer synthesis, suggesting that this compound could potentially be explored for the development of novel polymers with unique properties. However, at present, this remains a largely unexplored area of research.

Precursors for Functional Organic Materials

This compound is a valuable precursor in the synthesis of functional organic materials, most notably in the construction of spirooxindoles. nii.ac.jpfrontiersin.orgnih.gov Spirooxindoles are a prominent class of heterocyclic compounds that form the core structure of many natural products and exhibit significant pharmaceutical activity. frontiersin.org The reactivity of the α,β-unsaturated nitrile moiety in this compound allows it to participate in various cycloaddition reactions, serving as a key component in multicomponent reaction strategies designed to build molecular complexity in a single step. nih.gov

A primary application is in the [3+2] cycloaddition reaction with azomethine ylides, which are typically generated in situ from the reaction of isatin derivatives and an amino acid like L-proline or sarcosine. nih.gov In these reactions, this compound or similar α,β-unsaturated compounds act as the dipolarophile. This methodology facilitates a highly stereoselective and efficient route to synthesize complex spiropyrrolidine-oxindoles and other polycyclic systems. nii.ac.jpnih.gov These resulting structures are of high interest in medicinal chemistry for their potential as novel therapeutic agents, including inhibitors for enzymes like EGFR and CDK2, which are relevant in oncology research. frontiersin.org The synthesis of these functionalized spirooxindoles demonstrates the role of this compound as a foundational element for creating diverse and biologically relevant molecular scaffolds. nii.ac.jpfrontiersin.org

PrecursorReaction TypeProduct ClassSignificance of Product
This compound (and related α,β-unsaturated compounds)[3+2] CycloadditionSpirooxindoles, SpiropyrrolidinesBioactive, Pharmaceutically relevant, Core of natural products
Isatin Derivatives[3+2] CycloadditionSpirooxindoles, SpiropyrrolidinesBuilding blocks for complex heterocycles
Amino Acids (e.g., L-proline)In situ generation of Azomethine YlideSpirooxindoles, SpiropyrrolidinesOrganocatalysts, Chiral sources

Investigation in Optical Properties and Refractive Index Prediction

The optical properties of α,β-unsaturated nitriles like this compound are an area of active investigation, driven by their potential use in high-refractive-index materials and functional dyes. nih.govnih.gov The conjugated π-system of the molecule is the primary determinant of its photophysical behavior. nih.gov Research on naturally occurring derivatives of this compound has involved the measurement of optical rotation data and circular dichroism (CD) spectra to determine their stereochemistry.

While specific, extensive studies on the refractive index of this compound are not widely published, the prediction of this property for organic liquids is a significant area of computational chemistry. researchgate.net Modern methods utilize graph machine models and other machine learning techniques to accurately estimate the refractive index based on molecular structure alone. mit.edu For the broader class of unsaturated high-refractive-index monomers (UHRIMs), properties are dictated by the combination of the unsaturated group and groups with high molar refractive indices. nih.gov The investigation into these properties is crucial for the design of novel optical materials for applications in coatings, waveguides, and microlenses. nih.gov

Compound ClassProperty InvestigatedMethod of InvestigationPotential Application
This compound DerivativesOptical Rotation, Circular DichroismPolarimetry, CD SpectroscopyStereochemical analysis
π-Expanded α,β-Unsaturated KetonesSolvatochromism, Fluorescence Quantum YieldPhotophysical StudiesFunctional Dyes, Two-Photon Initiators nih.gov
Organic LiquidsRefractive IndexMachine Learning, Graph MachinesMaterial design, Purity assessment mit.edu

Role in Catalysis Research and Method Development

This compound and related α,β-unsaturated compounds are pivotal substrates in catalysis research, particularly in the development of methods for asymmetric carbon-carbon bond formation. researchgate.netmdpi.com The conjugated system provides multiple reactive sites, making it an ideal candidate for studying stereoselective transformations such as the Michael addition. researchgate.netnih.gov

The synthesis of this compound itself is a base-catalyzed condensation reaction. orgsyn.org More significantly, its subsequent reactions are central to the development of novel catalytic processes. For instance, the asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds is a cornerstone reaction in organic synthesis, and organocatalysis has emerged as a powerful tool in this area. mdpi.comresearchgate.net Research has explored the use of chiral catalysts, such as proline derivatives and (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalysts, to control the stereochemical outcome of these additions. mdpi.comresearchgate.net

Development of Novel Catalytic Systems

The development of new catalytic systems often relies on benchmark reactions with well-behaved substrates like this compound. Research in this field focuses on creating catalysts that offer high yields and excellent stereoselectivity under mild conditions. An example is the use of chiral potassium thiazolidine-2-thione-4-carboxylate as a catalyst for the addition reaction of cyclohexanone with acrylonitrile, a reaction that forms a related product and highlights the principles applicable to this compound. researchgate.net

N-Heterocyclic carbenes (NHCs) have also been developed as highly selective catalysts for intramolecular Michael reactions, where an α,β-unsaturated aldehyde moiety within a molecule acts as the conjugate acceptor. nih.gov Furthermore, the activation of α,β-unsaturated systems through chromophore modification using Lewis or Brønsted acid catalysts allows for selective photochemical reactions, opening new avenues in enantioselective catalysis. nih.gov These examples underscore how the reactivity of compounds like this compound drives the innovation of new catalytic methodologies.

Mechanistic Studies of Catalytic Processes Involving Nitriles

Understanding the mechanism of catalytic reactions is crucial for their optimization and broader application. The nitrile group, as present in this compound, can play a key role in catalytic cycles. Detailed mechanistic studies, often employing techniques like NMR spectroscopy, have investigated the role of acetonitrile (the parent nitrile) in Pd(II)-catalyzed activation of polar vinyl monomers. nih.govrsc.orgresearchgate.net These studies reveal that the coordinating ability of the nitrile can significantly influence the reaction pathway, affecting processes like migratory insertion and chain walking. nih.govrsc.orgresearchgate.net

Kinetic analyses are frequently employed to elucidate reaction mechanisms. For example, mechanistic investigations of reactions between zirconocene metallacycles and unsaturated organic substrates have utilized kinetic studies to distinguish between associative and dissociative pathways. nih.gov While not focused on this compound specifically, these studies on related unsaturated systems provide a framework for understanding the fundamental steps of catalyst-substrate interaction, intermediate formation, and product release that are applicable to catalytic processes involving α,β-unsaturated nitriles. nih.govwikipedia.org

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry provides invaluable insights into the reactivity and properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are used to study reaction mechanisms, predict the viability of reaction pathways, and understand the origins of stereoselectivity. whiterose.ac.uksemanticscholar.org Computational tools can model transition states, calculate activation energies, and explore complex potential energy surfaces, complementing experimental findings. whiterose.ac.uk For instance, DFT has been used to study the mechanisms of gold(I)-catalyzed reactions and rearrangements of spirocyclic compounds, which are structurally related to the products derived from this compound. whiterose.ac.uk

Predictive Modeling for Reaction Outcomes

A major application of computational chemistry in modern organic synthesis is the prediction of reaction outcomes using machine learning and artificial intelligence. mit.edunih.govscispace.com This field aims to move beyond qualitative predictions to quantitatively forecast reaction yields and identify major products from a set of reactants and conditions. pharmaceutical-technology.comrjptonline.org

Researchers have developed model frameworks that combine traditional reaction templates with the pattern recognition capabilities of neural networks. mit.edunih.gov By training on large datasets of experimental reactions, these models can rank a list of potential products for a given transformation. mit.edunih.gov For example, models have been trained on thousands of reactions from patent literature and have shown high accuracy in identifying the correct major product. mit.edunih.gov While these studies may not have used this compound as a specific input, the methodologies are directly applicable to predicting its behavior in various chemical transformations, thereby accelerating the discovery and optimization of synthetic routes. pharmaceutical-technology.comrjptonline.org

Computational MethodApplication AreaInformation Gained
Density Functional Theory (DFT)Mechanistic StudiesTransition state energies, Reaction pathways, Stereoselectivity origins whiterose.ac.uksemanticscholar.org
Machine Learning / Neural NetworksReaction Outcome PredictionMajor product identification, Reaction yield prediction mit.edunih.govpharmaceutical-technology.com
Molecular Dynamics (MD)Photochemical ReactionsExcited-state dynamics, Reaction mechanisms

Understanding Structure-Reactivity Relationships

The chemical behavior of this compound is fundamentally dictated by the interplay of electronic and steric factors inherent to its molecular architecture. As an α,β-unsaturated nitrile, its reactivity is primarily characterized by the conjugated system formed by the exocyclic carbon-carbon double bond and the nitrile group. This conjugation results in a delocalized π-electron system, rendering the β-carbon electrophilic and thus susceptible to nucleophilic attack, a characteristic reaction known as the Michael addition.

The cyclohexylidene moiety significantly influences the molecule's reactivity through both steric and electronic effects. The six-membered ring, with its specific conformational preferences, can sterically hinder the approach of nucleophiles to the reactive centers. The steric congestion around the double bond and the nitrile group, influenced by the axial and equatorial positions of the cyclohexane ring hydrogens, plays a crucial role in modulating the rate and stereochemical outcome of addition reactions. For instance, in conjugate addition reactions, the bulky cyclohexyl group can influence the facial selectivity of the incoming nucleophile.

From an electronic standpoint, the exocyclic double bond's position relative to the nitrile group is key to the molecule's reactivity. The electron-withdrawing nature of the nitrile group polarizes the C=C bond, creating a partial positive charge on the β-carbon, which activates it for nucleophilic attack. Computational studies analyzing the electronic structure of related α,β-unsaturated systems can provide insights into the charge distribution and frontier molecular orbitals (HOMO and LUMO) of this compound, which are critical in predicting its reactivity towards various reagents.

Detailed kinetic studies comparing the reactivity of this compound with other cyclic and acyclic α,β-unsaturated nitriles would provide quantitative data on the impact of the cyclohexylidene group. Such studies would typically involve measuring the reaction rates with a standard set of nucleophiles and analyzing the data to elucidate the contributions of steric and electronic effects. For example, comparing the rate of a Michael addition reaction for this compound with that for a less sterically hindered analogue, such as crotononitrile, would highlight the steric influence of the cyclohexyl ring.

To illustrate the expected trends in reactivity based on structural modifications, a hypothetical data table is presented below. This table is based on established principles of organic chemistry and demonstrates how changes in the structure of an α,β-unsaturated nitrile are predicted to affect its reactivity in a Michael addition reaction.

α,β-Unsaturated NitrileStructural FeaturesPredicted Relative Reactivity in Michael AdditionRationale
This compoundCyclic, sterically hindered β-carbonModerateThe cyclohexyl group provides some steric hindrance, potentially slowing the reaction compared to acyclic analogues.
CrotononitrileAcyclic, less sterically hinderedHighMinimal steric hindrance at the β-carbon allows for easier nucleophilic attack.
CinnamonitrileAcyclic, phenyl group at β-positionModerate to LowThe phenyl group can exert both steric and electronic effects, potentially delocalizing the positive charge on the β-carbon and hindering nucleophilic approach.
2-Methylthis compoundCyclic, increased steric hindrance at the α-positionLowThe additional methyl group increases steric bulk near the reactive site, significantly impeding nucleophilic attack.

Future Research Directions and Challenges

Sustainable and Green Synthesis of Cyclohexylideneacetonitrile

The principles of green chemistry are increasingly pivotal in the synthesis of chemical compounds, aiming to reduce environmental impact and enhance safety. researchgate.netignited.in For this compound, this translates to the development of eco-friendly and efficient synthetic routes. A primary focus is the Knoevenagel condensation, a key reaction for its synthesis, which traditionally involves organic bases and solvents. rsc.orgorgsyn.org

Future research is directed towards catalyst-free and water-mediated processes. rsc.org These approaches align with the goals of sustainable chemistry by minimizing the use of hazardous reagents and solvents. rsc.orgrsc.org The use of agro-waste extracts as natural catalysts is also a promising avenue, offering an inexpensive and environmentally benign alternative to conventional catalysts. acgpubs.org Additionally, biocatalytic methods using enzymes like aldoxime dehydratase present a cyanide-free and sustainable pathway for nitrile synthesis in aqueous media. nih.gov

Challenges in this area include optimizing reaction conditions to achieve high yields and selectivity without the use of traditional catalysts and solvents. The scalability of these green methods for industrial production also requires thorough investigation to ensure economic viability.

New Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for improving the synthesis of this compound, focusing on enhanced selectivity and efficiency. Traditional methods often yield a mixture of α,β- and β,γ-isomers, necessitating purification steps. orgsyn.org Research is now centered on catalysts that can direct the reaction to selectively produce the desired α,β-unsaturated isomer.

Heterogeneous catalysts, such as zeolites modified with alkali hydroxides, have shown promise in increasing the yield and selectivity of this compound. researchgate.net Palladium- and bismuth-based catalysts are also being explored for the direct synthesis of α,β-unsaturated nitriles from alcohols and acetonitrile (B52724). researchgate.net The goal is to develop robust and recyclable catalysts that can operate under mild conditions, reducing energy consumption and waste generation.

Future endeavors will likely involve the design of sophisticated organocatalysts and metal-organic frameworks (MOFs) with tailored active sites to achieve precise control over the reaction pathway. The challenge lies in creating catalysts that are not only highly selective and active but also stable and cost-effective for practical applications.

Exploration of Novel Reactions and Transformations of this compound

This compound, with its reactive α,β-unsaturated nitrile functionality, is a versatile building block for the synthesis of more complex molecules. Future research will undoubtedly focus on exploring new reactions and transformations of this compound.

One area of interest is its participation in cycloaddition reactions. wikipedia.orglibretexts.org As a dienophile, it can react with dienes in Diels-Alder reactions to form complex cyclic structures. libretexts.org Furthermore, 1,3-dipolar cycloadditions with nitrile oxides or other dipoles can lead to the synthesis of novel heterocyclic compounds. nih.gov These reactions open up pathways to a diverse range of molecules with potential biological activities.

Researchers are also likely to investigate new C-C bond-forming reactions and functional group transformations involving the nitrile and the double bond of this compound. organic-chemistry.org The challenge will be to develop selective and efficient methods to control the reactivity of these functional groups and to access a wider array of chemical structures.

Advanced Applications in Medicinal Chemistry and Drug Discovery

The nitrile group and the α,β-unsaturated system are important pharmacophores in many biologically active molecules. This makes this compound and its derivatives attractive candidates for medicinal chemistry and drug discovery programs. csmres.co.uknih.gov

Future research will likely involve the synthesis of libraries of this compound derivatives and their screening for various biological activities. The structural modifications could include the introduction of different substituents on the cyclohexane (B81311) ring or transformations of the nitrile and double bond. These new compounds could be evaluated as potential inhibitors of enzymes like cathepsins or as agonists or antagonists for various receptors. medchemica.com

A significant challenge in this area is the identification of specific biological targets for these compounds and understanding their mechanism of action. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of any identified lead compounds.

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational and experimental chemistry offers a powerful tool for a deeper understanding of the properties and reactivity of this compound. chemrxiv.org Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, stereoselectivities, and the electronic structure of molecules. rsc.orgmdpi.comnih.gov

Future research will increasingly rely on computational modeling to:

Predict the outcomes of reactions and guide the design of new experiments. researchgate.net

Elucidate the mechanisms of catalytic and non-catalytic reactions involving this compound. nih.gov

Understand the nature of intermolecular interactions in solution and in the solid state. researchgate.net

Aid in the rational design of new derivatives with specific biological activities.

The main challenge is to ensure the accuracy and predictive power of the computational models. This requires careful benchmarking of theoretical methods against experimental data and the development of more sophisticated models that can accurately describe complex chemical systems. rsc.org

Q & A

Q. What are the standard synthetic routes for cyclohexylideneacetonitrile, and how can they be optimized for reproducibility?

this compound is typically synthesized via condensation reactions between cyclohexanone derivatives and acetonitrile under acid or base catalysis. A well-documented method involves the use of Knoevenagel condensation, where cyclohexanone reacts with cyanoacetic acid derivatives in the presence of a catalyst like ammonium acetate . Optimization requires careful control of reaction conditions (temperature, solvent, catalyst loading) and purification via column chromatography or recrystallization. Reproducibility hinges on detailed experimental protocols, including characterization by NMR (¹H/¹³C) and mass spectrometry to confirm purity and structure .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the α,β-unsaturated nitrile structure (e.g., vinyl proton signals at δ 5.5–6.5 ppm and nitrile carbon at ~120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1600–1700 cm⁻¹ (C=C stretch) .
  • HPLC/GC : For purity assessment, especially when isolating derivatives from natural sources .

Q. What natural sources yield this compound derivatives, and how are they isolated?

this compound derivatives, such as menisdaurins, have been isolated from the hypocotyl of the mangrove Bruguiera gymnorrhiza using solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic separation (silica gel, Sephadex LH-20). Identification involves comparative analysis with known spectral data and anti-HBV activity screening .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anti-HBV activity of this compound derivatives?

A robust assay involves:

  • In vitro models : HBV-transfected HepG2.2.15 cells to measure viral DNA suppression via qPCR.
  • Dose-response studies : Testing derivatives at concentrations ranging from 1–100 μM, with lamivudine as a positive control.
  • Cytotoxicity screening : Using MTT assays on human hepatocytes to establish selectivity indices (IC₅₀/CC₅₀) .
  • Mechanistic studies : Western blotting for viral protein expression (e.g., HBsAg, HBeAg) and molecular docking to predict binding to HBV polymerase .

Q. How should contradictory data in biological activity studies (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Contradictions often arise from divergent experimental conditions (e.g., cell lines, oxidant concentrations). Systematic approaches include:

  • Standardized assays : Adopt OECD guidelines for antioxidant testing (e.g., DPPH/ABTS radical scavenging under fixed pH and temperature).
  • Dose-response curves : Identify concentration thresholds where activity shifts.
  • Multi-omics integration : Pair transcriptomics with metabolomics to elucidate context-dependent mechanisms .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and transition states. Key parameters:

  • Electrophilicity index (ω) : Predicts susceptibility to nucleophilic attack at the α,β-unsaturated site.
  • Solvent effects : Use PCM models to simulate polar aprotic solvents (e.g., DMF, acetonitrile) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.